molecular formula C9H12N2O2S B2894610 Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate CAS No. 5924-08-3

Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B2894610
CAS No.: 5924-08-3
M. Wt: 212.27
InChI Key: PFGIVCNFWXBOPM-UHFFFAOYSA-N
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Description

Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27. The purity is usually 95%.
The exact mass of the compound Ethyl 2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Transformations and Synthesis

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate, a related compound, has been used as a precursor in chemical transformations. A. Albreht et al. (2009) demonstrated its conversion into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates through reactions with aromatic amines and monosubstituted hydrazines, respectively. This showcases its utility in synthesizing complex molecules for potential pharmacological applications (Albreht et al., 2009).

Antitumor Activity

A remarkable application of ethyl 2-substituted-aminothiazole-4-carboxylate analogs is in the field of cancer research. H. El-Subbagh et al. (1999) synthesized several new analogs and tested their in vitro antitumor activity against 60 human tumor cell lines. One compound, in particular, showed significant activity against the RPMI-8226 leukemia cell line, highlighting the compound's potential as a lead in anticancer drug development (El-Subbagh et al., 1999).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives, which include ethyl 2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate, have been investigated for their corrosion inhibiting effects. Zhiyong Hu et al. (2016) synthesized two benzothiazole derivatives and studied their efficiency in inhibiting steel corrosion in acidic environments. Their findings suggest these compounds offer promising applications in protecting metals against corrosion, an essential aspect of industrial maintenance and longevity (Hu et al., 2016).

Antimicrobial Activity

Compounds derived from ethyl 2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylate have also shown potential in antimicrobial applications. N. Desai et al. (2019) modified ethyl 2-amino-4-methylthiazole-5-carboxylate and synthesized derivatives that were studied for their antimicrobial activities against various bacterial and fungal strains. Their research points towards the potential use of these derivatives in developing new antimicrobial agents (Desai et al., 2019).

Properties

IUPAC Name

ethyl 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-3-5-10-9-11-7(6-14-9)8(12)13-4-2/h3,6H,1,4-5H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGIVCNFWXBOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction described in Preparation 42 was repeated but using 20 g of allylthiourea, 37 g of ethyl bromopyruvate and 200 ml of ethanol, giving the title compound as a pale yellow powder.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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